
2-Fluoro-5-(3-piperidinyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(3-piperidinyl)benzonitrile is an organic compound that features a benzene ring substituted with a fluorine atom, a nitrile group, and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-piperidinyl)benzonitrile typically involves the introduction of the piperidine group to a fluorinated benzonitrile precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a piperidine nucleophile displaces a leaving group on a fluorinated benzonitrile. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(3-piperidinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine moiety can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-5-(3-piperidinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(3-piperidinyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Contains a nitro group instead of a piperidine moiety.
2-Fluoro-5-methylbenzonitrile: Features a methyl group instead of a piperidine moiety.
2-Fluoro-5-formylbenzonitrile: Has a formyl group instead of a piperidine moiety.
Uniqueness
2-Fluoro-5-(3-piperidinyl)benzonitrile is unique due to the presence of the piperidine ring, which can impart different pharmacological properties compared to other fluorinated benzonitriles. The combination of the fluorine atom, nitrile group, and piperidine moiety makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
1044768-95-7 |
|---|---|
Formule moléculaire |
C12H13FN2 |
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
2-fluoro-5-piperidin-3-ylbenzonitrile |
InChI |
InChI=1S/C12H13FN2/c13-12-4-3-9(6-11(12)7-14)10-2-1-5-15-8-10/h3-4,6,10,15H,1-2,5,8H2 |
Clé InChI |
NNJIPJCASGWKAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=CC(=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


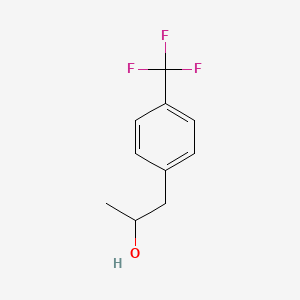
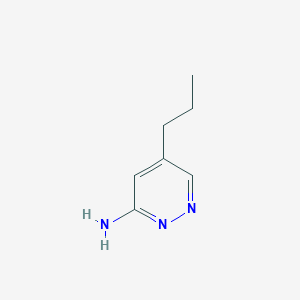
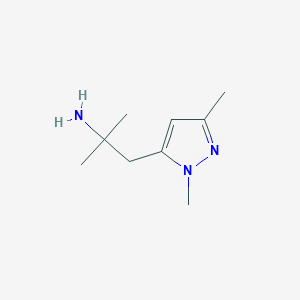




![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)

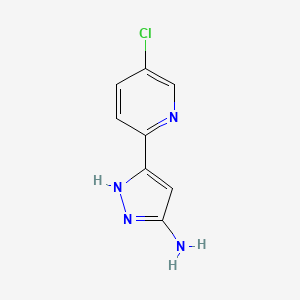

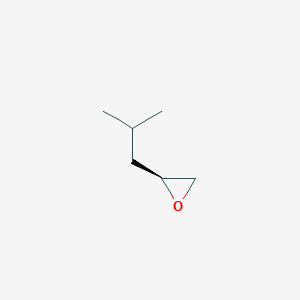
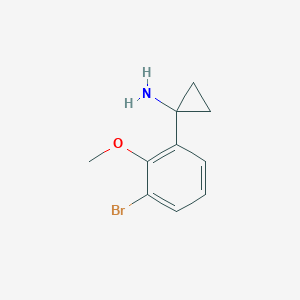
![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)
